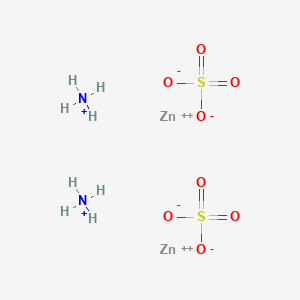

Diammonium zinc disulphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diammonium zinc disulphate, also known as sulfuric acid, ammonium zinc salt (2:2:1), is a white crystalline solid with the molecular formula (NH₄)₂Zn(SO₄)₂. It is soluble in water but insoluble in ethanol. This compound is primarily used in various industrial and agricultural applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Diammonium zinc disulphate can be synthesized through a simple precipitation method. One common approach involves reacting zinc sulphate with ammonium sulphate in the presence of an acid, such as hydrochloric acid. The reaction typically occurs at room temperature, and the resulting precipitate is filtered and washed to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale precipitation processes. The reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous reactors and automated filtration systems enhances the efficiency of the production process.

化学反応の分析

Substitution Reactions

Diammonium zinc disulphate participates in substitution reactions where ammonium ions are replaced by other cations. A study demonstrated its role in synthesizing zinc–ammonium phosphate (ZnNH₄PO₄) through a two-step process:

-

Reaction with diammonium phosphate:

ZnCl2+(NH4)2HPO4+NH3→ZnNH4PO4+2NH4Cl -

Neutralization with ammonia to achieve optimal pH (6–7) for precipitation .

Key Parameters for Substitution:

pH-Dependent Behavior

The compound’s reactivity is highly pH-sensitive. Experimental data shows:

-

Below pH 3.96: Limited ion exchange.

-

pH 3.96–7.95: Sharp increase in substitution efficiency due to ammonium dissociation.

Figure 1: pH vs. Zinc Separation Degree

| pH Range | Separation Efficiency (α) |

|---|---|

| 3–4 | 54.42% |

| 6–7 | 98% |

| >8 | Declines due to NH₃ loss |

Redox Activity in Battery Systems

Although not directly studied, zinc ammonium complexes like Zn₄SO₄·(OH)₆·xH₂O (ZSH) exhibit reversible redox behavior in Zn-Mn batteries. This suggests potential electrochemical applications for this compound in energy storage, involving:

Biological and Environmental Interactions

-

Antibacterial Action: Zinc ions disrupt bacterial membranes and inhibit enzymes like DNA polymerase .

-

Environmental Fate: In aqueous systems, it dissociates into NH₄⁺ and Zn²⁺, which can bioaccumulate or form complexes with organic matter .

Comparative Reactivity

| Compound | Primary Reactions | Key Differences |

|---|---|---|

| This compound | Substitution, decomposition | Dual NH₄⁺/SO₄²⁻ ligand system |

| Zinc sulfate (ZnSO₄) | Hydration/dehydration | Lacks ammonium coordination |

| Ammonium sulfate ((NH₄)₂SO₄) | Acid-base reactions | No zinc center |

Industrial and Agricultural Implications

科学的研究の応用

Diammonium zinc disulphate has been extensively studied for its potential use in various scientific research applications, including:

Chemistry: It serves as a catalyst for the synthesis of organic compounds and as a reagent in analytical chemistry.

Biology: It is used in studies involving zinc metabolism and enzyme activity.

作用機序

The mechanism of action of diammonium zinc disulphate involves the release of zinc ions, which interact with various enzymes and proteins in cells. Zinc ions play a crucial role in numerous biological processes, including DNA replication, protein synthesis, and cell division. The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity.

類似化合物との比較

Zinc Sulfate (ZnSO₄): Used as a dietary supplement and in various industrial applications.

Ammonium Sulfate ((NH₄)₂SO₄): Commonly used as a fertilizer and in water treatment processes.

Zinc Ammonium Phosphate (ZnNH₄PO₄): Used in fertilizers and as a precursor for other zinc compounds.

Uniqueness: Diammonium zinc disulphate is unique due to its dual role as a source of both zinc and ammonium ions. This dual functionality makes it particularly valuable in agricultural applications where both nutrients are required. Additionally, its strong antibacterial properties and flame retardant capabilities set it apart from other similar compounds.

特性

CAS番号 |

13814-87-4 |

|---|---|

分子式 |

H8N2O8S2Zn |

分子量 |

293.6 g/mol |

IUPAC名 |

diazanium;zinc;disulfate |

InChI |

InChI=1S/2H3N.2H2O4S.Zn/c;;2*1-5(2,3)4;/h2*1H3;2*(H2,1,2,3,4);/q;;;;+2/p-2 |

InChIキー |

CHORECZHRAUKSW-UHFFFAOYSA-L |

SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2].[Zn+2] |

正規SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2] |

Key on ui other cas no. |

13814-87-4 |

関連するCAS |

7783-24-6 (hexahydrate) |

同義語 |

zinc ammonium sulfate zinc ammonium sulfate, hexahydrate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。